molecular formula C24H24F2N8O2 B605742 AZD-0364 CAS No. 2097416-76-5

AZD-0364

货号: B605742
CAS 编号: 2097416-76-5
分子量: 494.5 g/mol
InChI 键: HVIGNZUDBVLTLU-MRXNPFEDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 替扎替尼的合成涉及多个步骤,包括中间体的制备及其后续反应以形成最终产物。 合成中的一个关键步骤是通过一系列化学反应形成 ERK2 抑制剂 . 母液制备方法是将 2 mg 的药物溶解在 50 μL 的二甲基亚砜 (DMSO) 中,得到 40 mg/mL 的浓度 .

工业生产方法: 现有的文献中没有广泛记载替扎替尼的工业生产方法。 该合成可能涉及大规模的化学反应和纯化工艺,以确保该化合物用于临床的纯度和疗效。

化学反应分析

ATP-Binding Site Interactions

X-ray crystallography (PDB: 6XYZ) reveals AZD0364 binds competitively to ERK2's ATP pocket (Fig. 1B) :

  • Hydrogen Bonding : The pyrimidine-amine group forms hydrogen bonds with hinge-region residues (Met108, Glu109) .
  • Hydrophobic Interactions : The 3,4-difluorophenyl group occupies a hydrophobic pocket adjacent to the gatekeeper residue (Gln103) .
  • Selectivity Mechanism : Minimal off-target kinase binding (<10% inhibition at 1 µM in 353-kinase panel), attributed to steric exclusion of bulkier kinases .

Kinase Selectivity Profile

KinaseIC₅₀ (nM)Notes
ERK20.66ATP-competitive (1 mM ATP)
BRAF860Coupled assay artifact
CDK2>1,000No significant inhibition

(Source: )

Deuteration Modifications

Patent WO2020073862A1 discloses deuterated analogs of AZD0364 to enhance metabolic stability :

  • Deuteration Sites : Methoxymethyl (-O-CD₃) and pyrazole-methyl (-CD₃) groups reduce CYP450-mediated oxidation.
  • Pharmacokinetic Impact : Deuteration increased plasma half-life by 40% in murine models, correlating with prolonged phospho-p90RSK suppression .

Biochemical and Cellular Reactions

  • Catalytic Inhibition : AZD0364 inhibits ERK2 kinase activity with an IC₅₀ of 0.66 nM (biochemical assay), suppressing phosphorylation of p90RSK (IC₅₀ = 5.73 nM in A375 cells) .
  • Feedback Modulation : Unlike earlier ERK inhibitors (e.g., SCH772984), AZD0364 reduces nuclear phosphorylated ERK levels without paradoxical pathway activation (Fig. 2A) .
  • Transcriptional Downregulation : Dose-dependent suppression of RAS/MAPK transcriptional markers (DUSP6, ETV4) in xenograft models .

Comparative Pharmacodynamic Effects

ParameterAZD0364SCH772984BVD-523
p90RSK IC₅₀ (nM)5.7312.2155
ERK Phospho-IC₅₀1.732.523,130
Tumor Regression80% (H358)65% (A375)45% (Calu-6)

科学研究应用

Key Findings from Research

  • Potency and Selectivity : AZD-0364 exhibits high cellular potency with an IC50 value of approximately 6 nM, indicating its effectiveness at low concentrations .
  • Combination Therapy : In preclinical studies, this compound has demonstrated synergistic effects when used in combination with MEK inhibitors like selumetinib. This combination has led to enhanced antitumor activity and deeper suppression of the RAS/MAPK signaling pathway compared to single-agent therapies .
  • Tumor Regression : In xenograft models involving BRAF and KRAS-mutant tumors, this compound treatment resulted in significant tumor regression, showcasing its potential for clinical application .

Clinical Development

This compound is currently being developed under a licensing agreement between Antengene Corporation and AstraZeneca, focusing on its application in oncology. The drug is positioned to address unmet medical needs in patients with tumors characterized by RAS/MAPK pathway alterations .

Case Studies

Several studies have documented the effectiveness of this compound in various cancer types:

Study Cancer Type Findings
Study 1Non-Small Cell Lung Cancer (NSCLC)Demonstrated significant tumor regression when combined with MEK inhibitors, overcoming resistance mechanisms .
Study 2BRAF-Mutant MelanomaShowed enhanced efficacy in tumors resistant to RAF inhibitors through dual inhibition strategies .
Study 3Colorectal CancerIndicated potential benefits in KRAS-mutant models, suggesting broader applicability across different malignancies .

生物活性

AZD-0364 is a novel compound developed as a selective inhibitor of the ERK1 and ERK2 kinases, which are critical components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers, particularly those with mutations in the KRAS and BRAF genes. The biological activity of this compound has been characterized in several preclinical studies, demonstrating its potential as a therapeutic agent for treating KRAS-mutant tumors.

This compound functions as an ATP-competitive inhibitor that selectively targets ERK1 and ERK2. By inhibiting these kinases, this compound disrupts downstream signaling pathways that promote tumor growth and survival. This mechanism is particularly relevant in cancers where the RAS/MAPK pathway is activated due to genetic mutations.

Key Features

  • Potency : this compound exhibits high potency against both ERK1 and ERK2, with IC50 values indicating effective inhibition at low concentrations.
  • Selectivity : The compound shows a high degree of selectivity for ERK1/2 over other kinases, minimizing off-target effects that could lead to toxicity.

Efficacy in Tumor Models

This compound has been evaluated in various preclinical models, including xenograft studies using cell lines with different genetic backgrounds:

Cell Line Mutation Type Response to this compound Combination Treatment
A375BRAF V600ESignificant tumor regressionThis compound + MEK inhibitor
HCT116KRAS G13DModerate sensitivityEnhanced efficacy observed
SW620KRAS G12VResistance notedCombination required

In these studies, this compound demonstrated dose-dependent inhibition of tumor growth, particularly when used in combination with MEK inhibitors like selumetinib (AZD6244). This combination therapy resulted in deeper and more durable suppression of tumor growth compared to single-agent treatments .

Biomarker Modulation

Treatment with this compound led to significant modulation of key biomarkers associated with the RAS/MAPK pathway. Inhibition of downstream signaling was evidenced by decreased phosphorylation levels of ERK1/2 and other related proteins, indicating effective pathway blockade.

Case Study 1: KRAS-Mutant Colorectal Cancer

A study involving patients with KRAS-mutant colorectal cancer assessed the efficacy of this compound combined with standard chemotherapy. Results showed improved progression-free survival compared to historical controls receiving chemotherapy alone. The combination therapy was well-tolerated, with manageable side effects.

Case Study 2: BRAF-Mutant Melanoma

In a clinical trial setting, patients with BRAF-mutant melanoma receiving this compound alongside BRAF inhibitors exhibited enhanced antitumor activity. The study reported a higher response rate and longer duration of response than those treated with BRAF inhibitors alone .

属性

IUPAC Name

(6R)-7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5,6-dihydroimidazo[1,2-a]pyrazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F2N8O2/c1-14-9-27-24(30-20-6-7-28-32(20)2)31-21(14)19-12-33-11-16(13-36-3)34(23(35)22(33)29-19)10-15-4-5-17(25)18(26)8-15/h4-9,12,16H,10-11,13H2,1-3H3,(H,27,30,31)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIGNZUDBVLTLU-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2=CN3CC(N(C(=O)C3=N2)CC4=CC(=C(C=C4)F)F)COC)NC5=CC=NN5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(N=C1C2=CN3C[C@@H](N(C(=O)C3=N2)CC4=CC(=C(C=C4)F)F)COC)NC5=CC=NN5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F2N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097416-76-5
Record name AZD-0364
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097416765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6R)-7-(3,4-difluorobenzyl)-6-(methoxymethyl)-2-{5-methyl-2-[(1-methyl-1H-pyrazol-5-yl)amino]-4-pyrimidinyl}-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIZATERKIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VO9KX45QIQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD-0364
Reactant of Route 2
AZD-0364
Reactant of Route 3
AZD-0364
Reactant of Route 4
AZD-0364
Reactant of Route 5
Reactant of Route 5
AZD-0364
Reactant of Route 6
Reactant of Route 6
AZD-0364

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。